molecular formula C10H16O3 B1617329 1-Acetylcyclohexyl acetate CAS No. 52789-73-8

1-Acetylcyclohexyl acetate

Cat. No.: B1617329
CAS No.: 52789-73-8
M. Wt: 184.23 g/mol
InChI Key: GIFAYASOTQVRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetylcyclohexyl acetate, also known as 1-acetoxy-1-acetylcyclohexane or fema 3701, belongs to the class of organic compounds known as alpha-acyloxy ketones. These are ketones that have an acyloxy substituent alpha to the carbonyl group. They have the general structure R4C(=O)OC(R2)(R3)C(R1)=O (R1=organyl, R4=H or organyl;  R2, R3 = any atom). This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet, floral, and fruity taste.

Properties

CAS No.

52789-73-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(1-acetylcyclohexyl) acetate

InChI

InChI=1S/C10H16O3/c1-8(11)10(13-9(2)12)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

GIFAYASOTQVRTG-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCCCC1)OC(=O)C

Canonical SMILES

CC(=O)C1(CCCCC1)OC(=O)C

density

1.04

52789-73-8

physical_description

colourless, oily liquid with a sweet fruity, floral, honey odou

solubility

slightly soluble in water, soluble in alcohols and oils

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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